An In-depth Technical Guide to Boc-β-(9-anthryl)-Ala-OH: A Versatile Tool in Peptide Science and Beyond
An In-depth Technical Guide to Boc-β-(9-anthryl)-Ala-OH: A Versatile Tool in Peptide Science and Beyond
Introduction: Unveiling a Multifunctional Building Block
In the dynamic landscape of chemical biology and drug discovery, the ability to meticulously probe and manipulate biological systems at the molecular level is paramount. Non-natural amino acids, engineered with specific functionalities, have emerged as indispensable tools in this pursuit. Among these, Boc-β-(9-anthryl)-Ala-OH stands out as a particularly versatile and powerful building block. This N-terminally protected amino acid derivative incorporates the intrinsically fluorescent and photochemically active anthracene moiety into a β-alanine scaffold.
This guide provides a comprehensive technical overview of Boc-β-(9-anthryl)-Ala-OH, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and diverse applications, offering not just protocols but also the underlying scientific principles that govern its utility. The core philosophy of this document is to empower the reader with the expertise to confidently and effectively employ this unique reagent in their research endeavors.
Core Attributes of Boc-β-(9-anthryl)-Ala-OH
The utility of Boc-β-(9-anthryl)-Ala-OH stems from the synergistic combination of its constituent parts: the Boc protecting group, the β-alanine backbone, and the 9-anthryl side chain.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the α-amino functionality, a cornerstone of classic solid-phase peptide synthesis (SPPS). Its acid-lability allows for selective deprotection under mild conditions, ensuring the integrity of the growing peptide chain and acid-sensitive side-chain protecting groups.
-
The β-Alanine Scaffold: As a β-amino acid, it introduces a unique structural motif into peptides, influencing their secondary structure and proteolytic stability. The additional methylene group in the backbone compared to α-amino acids can induce novel folding patterns and render the resulting peptides more resistant to enzymatic degradation.
-
The 9-Anthryl Side Chain: This is the heart of the molecule's functionality. The anthracene group is a well-characterized fluorophore, exhibiting strong fluorescence in the blue-green region of the spectrum.[1] This intrinsic fluorescence allows for the creation of labeled peptides for a myriad of applications without the need for external fluorophore conjugation. Furthermore, the anthracene moiety can undergo a [4+4] photocycloaddition reaction, enabling the formation of photodimers. This property opens the door to creating photoswitchable peptides whose structure and function can be controlled by light.
Physicochemical and Photophysical Properties
A thorough understanding of the physicochemical and photophysical properties of Boc-β-(9-anthryl)-Ala-OH is crucial for its effective application. The data presented below is for the closely related and well-characterized 3-(9-anthryl)-L-alanine, which serves as an excellent proxy for the photophysical behavior of the title compound.
Table 1: Physicochemical Properties of Anthrylalanine Derivatives
| Property | Value | Source(s) |
| Boc-β-(9-anthryl)-L-Ala-OH | ||
| Molecular Formula | C₂₂H₂₃NO₄ | [2][3] |
| Molecular Weight | 365.42 g/mol | [2][3] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 196 - 202 °C | [2] |
| Storage | 0 - 8 °C | [2] |
| 3-(9-anthryl)-L-alanine | ||
| Molecular Formula | C₁₇H₁₅NO₂ | [4] |
| Molecular Weight | 265.31 g/mol | [4] |
Table 2: Photophysical Properties of 3-(9-anthryl)-L-alanine
| Parameter | Value | Conditions | Source(s) |
| Excitation Maximum (λex) | 330 nm | Aqueous solution, pH 7 | [1] |
| Emission Maximum (λem) | 415 nm | Aqueous solution, pH 7 | [1] |
| Stokes Shift | 85 nm | Aqueous solution, pH 7 | [1] |
| Molar Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹ | at λex | [1] |
| Fluorescence Quantum Yield (Φf) | 0.80 - 0.85 | Aqueous media, 25°C | [1] |
| Fluorescence Lifetime (τ) | 13.7 ns (95%) | Bi-exponential decay | [1] |
Synthesis of Boc-β-(9-anthryl)-Ala-OH
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of Boc-β-(9-anthryl)-Ala-OH.
Experimental Protocol: Boc Protection of β-(9-anthryl)-alanine
This protocol is a generalized procedure based on standard methods for Boc protection of amino acids.
-
Dissolution: Dissolve β-(9-anthryl)-alanine in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous sodium hydroxide solution, at 0°C.
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or KHSO₄). The product should precipitate out of the solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude Boc-β-(9-anthryl)-Ala-OH by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Applications in Peptide Science
The true power of Boc-β-(9-anthryl)-Ala-OH lies in its seamless integration into peptide synthesis and the subsequent applications of the fluorescently labeled peptides.
Incorporation into Peptides via Boc-SPPS
Boc-β-(9-anthryl)-Ala-OH is readily incorporated into peptide sequences using standard Boc solid-phase peptide synthesis (SPPS) protocols.
